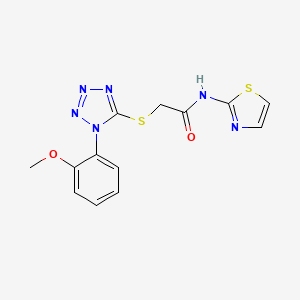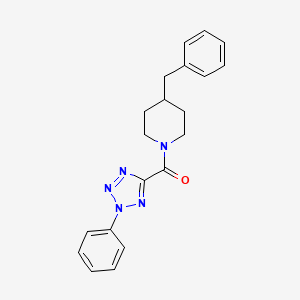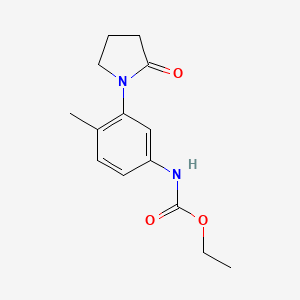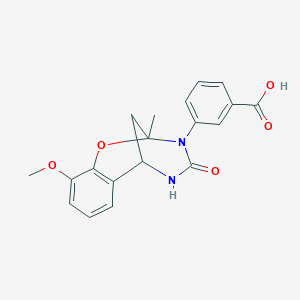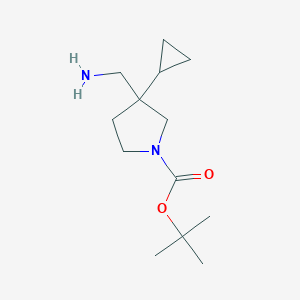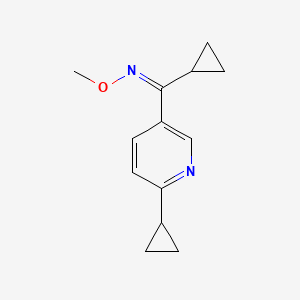
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl compounds can be achieved through various methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides . The catalytic system is simple, inexpensive, and the reaction is chemoselective and diastereoconvergent .Chemical Reactions Analysis
The chemical reactions involving cyclopropyl compounds are diverse. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables the introduction of strained rings on a large panel of primary and secondary alkyl iodides . The reaction is chemoselective and diastereoconvergent .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Molecular Interactions
- Cyclopropyl derivatives have been utilized in the synthesis of various compounds, such as Tetrahydroquinazolinone derivatives. These derivatives show promise due to their structural complexity and potential biological activity (Dalai et al., 2006).
2. Mechanism of Enzymatic Inhibition
- Research has explored the mechanism of inhibition of enzymes such as methanol dehydrogenase by cyclopropane-derived inhibitors. Understanding these interactions can contribute to biochemical research and drug development (Frank et al., 1989).
3. Novel Synthesis and Oxidizing Functions
- Novel synthesis techniques using cyclopropyl derivatives have been developed, leading to compounds with oxidizing functions. These compounds have potential applications in various chemical processes (Mitsumoto & Nitta, 2004).
4. Crystal and Molecular Structure Analysis
- Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime's structure and interactions have been analyzed through methods like X-ray diffraction. This contributes to a better understanding of its physical and chemical properties (Lakshminarayana et al., 2009).
5. Synthesis of Histamine H3-Receptor Antagonists
- The compound has been used in the synthesis of ciproxifan, a histamine H3-receptor antagonist, highlighting its potential in pharmaceutical applications (Stark, 2000).
6. Anticancer and Antimicrobial Properties
- Recent research has indicated that cyclopropyl derivatives can exhibit significant anticancer and antimicrobial properties. This opens up avenues for new drug development (Katariya et al., 2021).
7. Applications in Organic Thin-Film Solar Cells
- Cyclopropyl derivatives have been utilized in the synthesis of compounds used in organic thin-film solar cells, indicating their potential in renewable energy technologies (Sukeguchi et al., 2009).
8. Antibacterial Evaluation
- There's ongoing research on the antibacterial effects of cyclopropyl derivatives, which could be beneficial in tackling resistant bacterial strains (Chaudhary et al., 2021).
Eigenschaften
IUPAC Name |
(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-15-13(10-4-5-10)11-6-7-12(14-8-11)9-2-3-9/h6-10H,2-5H2,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJJLHGCHBSFQ-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1CC1)C2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



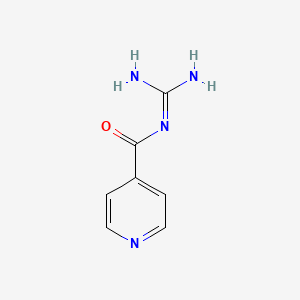
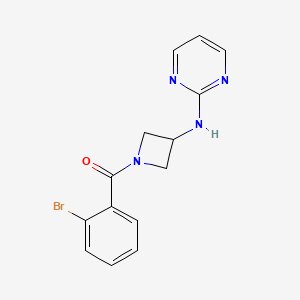
![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)

